molecular formula C20H23N3O2S B2365510 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone CAS No. 899724-48-2

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone

Cat. No. B2365510
M. Wt: 369.48
InChI Key: YPRREHDYPRBWBZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reaction conditions, products, and mechanism.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Imaging Applications

One study details the synthesis of a related compound, aiming to develop a potential imaging agent for CB1 receptors using PET. The process involved creating a precursor and then reacting it with [(11)C]MeOTf to produce the radiotracer with significant specificity and activity for CB1 receptors in human brain sections, showcasing its potential for brain imaging studies (Kumar et al., 2004).

Antimicrobial Activity

Another research avenue explores the synthesis of novel Schiff bases and their derivatives for antimicrobial applications. This study synthesized compounds using a multi-step process, including the Gewald synthesis technique, and evaluated their in vitro antimicrobial activity, finding several derivatives with excellent activity (Puthran et al., 2019).

Enzyme Inhibitory and Anticancer Activity

Research into enzyme inhibitory activities of thiophene-based heterocyclic compounds revealed some derivatives as potent inhibitors for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showcasing their potential therapeutic applications (Cetin et al., 2021). Additionally, a study investigating sulfur-containing heterocyclic analogs indicated their selective anticancer activity against laryngeal carcinoma cells, emphasizing the role of the hydroxyl group in their anticancer mechanism and suggesting their use in combinational therapy (Haridevamuthu et al., 2023).

Molecular Interaction Studies

Further investigations into the molecular interactions of similar compounds with CB1 cannabinoid receptors offer insights into the development of receptor antagonists for therapeutic purposes, highlighting the importance of conformational analysis and pharmacophore models in drug design (Shim et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-18-8-3-2-7-15(18)17-13-16(19-9-6-12-26-19)21-23(17)20(25)14-22-10-4-1-5-11-22/h2-3,6-9,12,17,24H,1,4-5,10-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRREHDYPRBWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone

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